molecular formula C18H14ClFN2O3 B2359951 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887879-32-5

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2359951
CAS No.: 887879-32-5
M. Wt: 360.77
InChI Key: PCLPPGMDVPBRSR-UHFFFAOYSA-N
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Description

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloropropanamido and fluorophenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Attachment of Chloropropanamido Group: The chloropropanamido group can be attached through nucleophilic substitution reactions involving chlorinated alkyl chains and amines.

    Incorporation of Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropropanamido and fluorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloropropanamido)-N-(3-chlorophenyl)benzofuran-2-carboxamide
  • 3-(3-chloropropanamido)-N-(3-methylphenyl)benzofuran-2-carboxamide
  • 3-(3-chloropropanamido)-N-(3-nitrophenyl)benzofuran-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 3-(3-chloropropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide may confer unique properties such as increased lipophilicity, altered electronic effects, and potential for specific biological interactions compared to its analogs.

Properties

IUPAC Name

3-(3-chloropropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c19-9-8-15(23)22-16-13-6-1-2-7-14(13)25-17(16)18(24)21-12-5-3-4-11(20)10-12/h1-7,10H,8-9H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLPPGMDVPBRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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